![molecular formula C15H22N2O B7513672 [4-(Dimethylamino)phenyl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7513672.png)
[4-(Dimethylamino)phenyl]-(4-methylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Dimethylamino)phenyl]-(4-methylpiperidin-1-yl)methanone, commonly known as MDPK, is a synthetic designer drug that belongs to the cathinone family. It is a potent stimulant that is known to produce euphoria, increased energy, and alertness. MDPK has been classified as a Schedule I controlled substance in many countries due to its high potential for abuse and addiction. In recent years, there has been a growing interest in the scientific research application of MDPK, particularly in the fields of pharmacology and neuroscience.
Mecanismo De Acción
MDPK works by binding to the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By inhibiting the dopamine transporter, MDPK increases the concentration of dopamine in the synapse, leading to an increase in dopamine signaling. This increase in dopamine signaling is believed to be responsible for the drug's euphoric and stimulant effects.
Biochemical and Physiological Effects
MDPK has been shown to produce a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of norepinephrine and serotonin, which are neurotransmitters that are involved in the regulation of mood and arousal.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDPK has several advantages and limitations when used in lab experiments. One advantage is its potent dopamine reuptake inhibition, which makes it a useful tool for studying the dopamine system. However, its high potential for abuse and addiction makes it difficult to use in animal studies. Additionally, its effects on other neurotransmitters such as norepinephrine and serotonin make it difficult to isolate its effects on the dopamine system.
Direcciones Futuras
There are several future directions for the scientific research application of MDPK. One direction is to investigate its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Another direction is to investigate its potential therapeutic uses, such as in the treatment of attention deficit hyperactivity disorder (ADHD) or depression. Finally, there is a need for more research on the long-term effects of MDPK use on the brain and behavior.
Métodos De Síntesis
MDPK is synthesized by combining 4-(Dimethylamino)benzaldehyde and 4-Methylpiperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
MDPK has been used in various scientific research studies to investigate its effects on the central nervous system. It has been shown to act as a potent dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is believed to be responsible for the drug's stimulant effects.
Propiedades
IUPAC Name |
[4-(dimethylamino)phenyl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-12-8-10-17(11-9-12)15(18)13-4-6-14(7-5-13)16(2)3/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRFAGXMNVCVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Dimethylamino)phenyl]-(4-methylpiperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

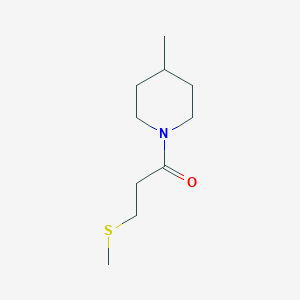
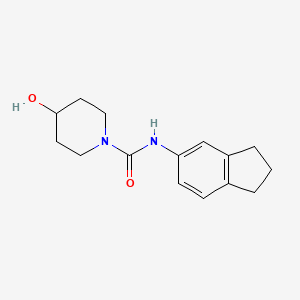
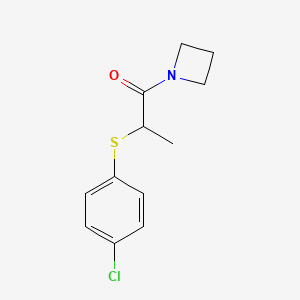
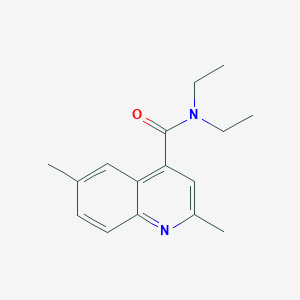
![N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-3-methylsulfanylpropanamide](/img/structure/B7513624.png)

![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7513637.png)
![Ethyl 4-[(4-bromophenyl)sulfonylamino]butanoate](/img/structure/B7513639.png)
![Methyl 4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B7513645.png)

![4-methyl-5-[(1-methyl-2-oxopyridin-4-yl)methyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7513666.png)
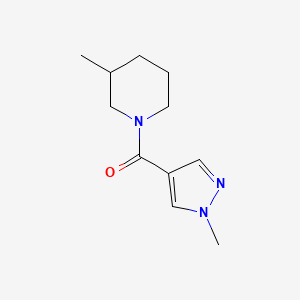
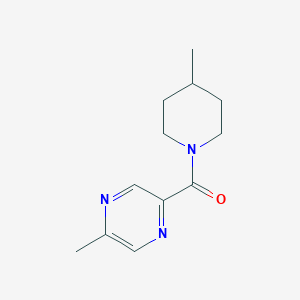
![3-Methyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7513683.png)